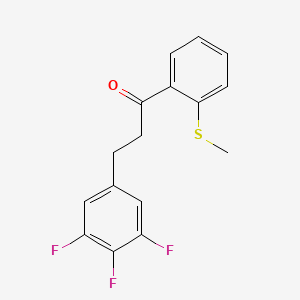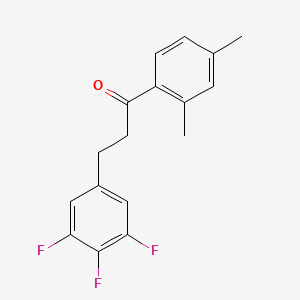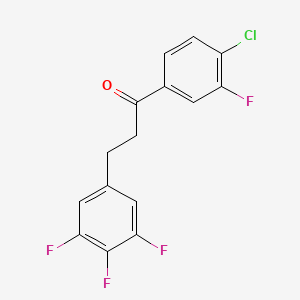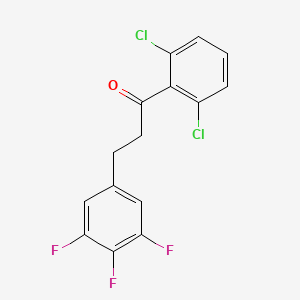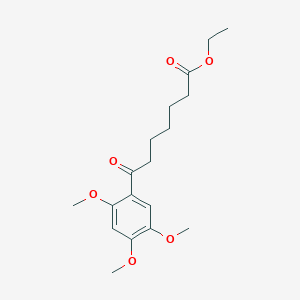
Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization (ESI-MS) spectroscopic techniques to confirm the structure of the synthesized compound . Similarly, the synthesis of ethyl 7-chloro-2-oxoheptylate is achieved through a four-step process, starting with ethyl 2,2-diethoxyacetate and proceeding through cyclization and oxidation steps to obtain the final product . These methods could be adapted for the synthesis of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate is typically confirmed using various spectroscopic techniques. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was confirmed using IR, UV, and NMR spectroscopy, and its crystal structure was determined using X-ray diffraction . These techniques could be employed to analyze the molecular structure of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.
Chemical Reactions Analysis
The chemical reactivity and interactions of compounds can be studied using computational methods such as density functional theory (DFT). For instance, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was explained by calculating HOMO-LUMO energies and using natural bond orbital (NBO) analysis to study intramolecular charge transfer . These methods can be used to predict the reactivity of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ester compounds are influenced by their molecular structure. The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, exhibits intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . Similar analyses can be conducted for Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate to understand its properties and potential applications.
Applications De Recherche Scientifique
Antiproliferative Activity and Chemical Synthesis The antiproliferative activity of compounds related to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate has been a subject of interest in cancer research. A study synthesized derivatives showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in cancer treatment (Nurieva et al., 2015). This highlights the compound's relevance in synthesizing new antiproliferative agents.
Physicochemical Properties and Applications Investigations into similar compounds with trimethoxyphenyl groups have revealed insights into their physicochemical properties, fluorescence quenching, and potential for micellization in organized media. Such studies suggest these compounds could serve as probes in determining critical micelle concentrations of surfactants, offering utility in chemical and material sciences (Khan et al., 2016).
Biological Evaluation of Derivatives Research on bromophenol derivatives with structural similarities has shown significant inhibitory activities against enzymes like carbonic anhydrase I and II and acetylcholinesterase. These findings suggest the potential of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate derivatives in developing treatments for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, demonstrating the compound's versatility in drug development (Boztaş et al., 2019).
Copolymer Synthesis The compound's framework has been utilized in synthesizing copolymers with styrene, leading to materials with high dipolar character and potentially unique physical properties, such as high glass transition temperatures and two-step decomposition processes. This suggests applications in material science, particularly in developing new polymers with specific mechanical and thermal properties (Kharas et al., 2013).
Propriétés
IUPAC Name |
ethyl 7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-18(20)10-8-6-7-9-14(19)13-11-16(22-3)17(23-4)12-15(13)21-2/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDFQIJJTAQYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

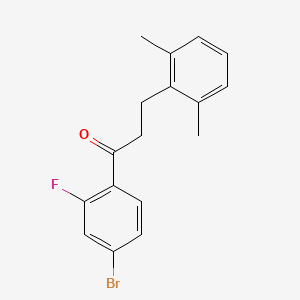
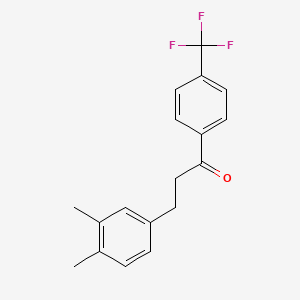
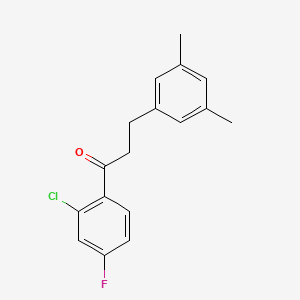
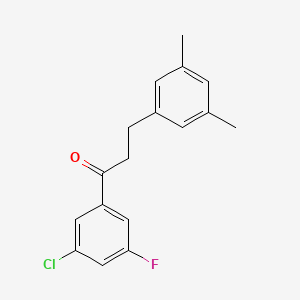
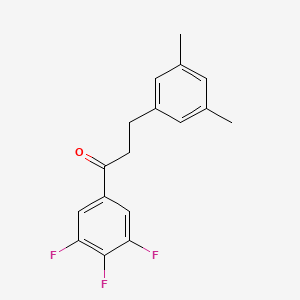
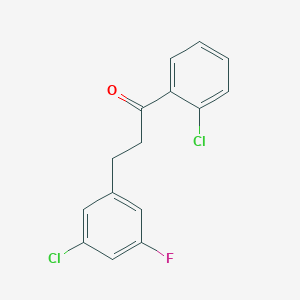
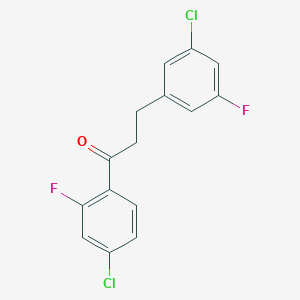
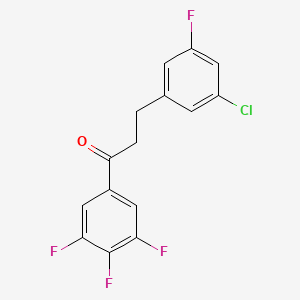
![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)
